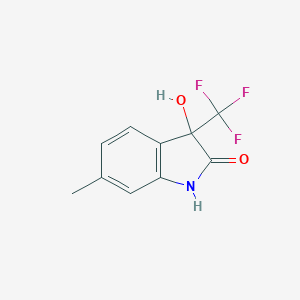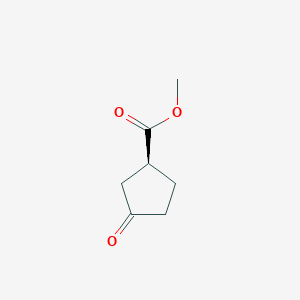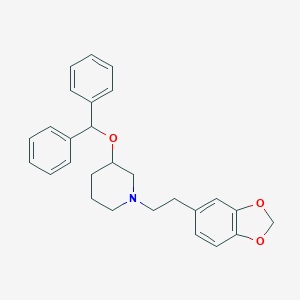
Iridin
Descripción general
Descripción
La Iridina es una isoflavona, un tipo de flavonoideTambién se puede encontrar en Iris kemaonensis . La Iridina es conocida por su amplio espectro de actividades biológicas, incluyendo efectos antioxidantes, antitumorales y antiproliferativos .
Mecanismo De Acción
La Iridina ejerce sus efectos a través de diversos objetivos y vías moleculares. En las células de cáncer gástrico, la iridina promueve el arresto del ciclo celular en la fase G2/M al atenuar la expresión de proteínas como Cdc25C, CDK1 y Ciclina B1. También desencadena la muerte celular apoptótica al aumentar la expresión de proteínas de la vía apoptótica extrínseca como Fas, FasL y Caspasa-8 escindida. Además, la iridina inhibe las vías de señalización PI3K/AKT al regular a la baja las proteínas como p-PI3K y p-AKT .
Análisis Bioquímico
Biochemical Properties
Iridin interacts with various enzymes and proteins within the cell. It has been shown to inhibit the phosphorylation of NF-κB and MAPK proteins, which are key players in inflammatory responses . Additionally, this compound has been found to interact with proteins involved in the PI3K/AKT signaling pathway in AGS gastric cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In AGS gastric cancer cells, this compound treatment decreases cell growth and promotes G2/M phase cell cycle arrest by attenuating the expression of Cdc25C, CDK1, and Cyclin B1 proteins . In L6 skeletal muscle cells, this compound has been shown to have an anti-inflammatory effect, inhibiting the NF-κB and MAPK signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the PI3K/AKT signaling pathway by downregulating p-PI3K and p-AKT proteins in AGS cells . This inhibition leads to a decrease in cell growth and the promotion of G2/M phase cell cycle arrest .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to play a role in glucose and lipid metabolism, potentially having positive effects on glucose homeostasis and insulin sensitivity
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La Iridina se puede sintetizar a través de diversos métodos, incluyendo la extracción de fuentes naturales como las especies de Iris. El proceso de extracción implica el uso de solventes como el metanol y el agua en proporciones específicas (por ejemplo, 30:70, v/v) y el empleo de técnicas como la cromatografía líquida de alta presión para la identificación y cuantificación .
Métodos de Producción Industrial: La producción industrial de iridina implica el cultivo de especies de Iris, seguido de la extracción y purificación de iridina utilizando técnicas cromatográficas avanzadas. La concentración de iridina puede variar significativamente dependiendo de la especie y las zonas ecogeográficas donde se cultivan .
Análisis De Reacciones Químicas
Tipos de Reacciones: La Iridina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Oxidación: La Iridina puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio bajo condiciones controladas.
Reducción: La reducción de la iridina se puede lograr utilizando reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución que involucran iridina se pueden llevar a cabo utilizando agentes halogenantes como el bromo o el cloro.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados o reducidos de iridina, que pueden tener diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
Química: La Iridina se utiliza como un compuesto de referencia en estudios cromatográficos y para la síntesis de otros derivados de flavonoides.
Comparación Con Compuestos Similares
La Iridina es única entre las isoflavonoides debido a sus actividades biológicas específicas y objetivos moleculares. Compuestos similares incluyen:
Irilona: Otro isoflavonoide con propiedades antioxidantes.
Irisolidona: Conocida por sus efectos antiinflamatorios.
Irigenina: Comparte similitudes estructurales con la iridina y exhibe actividades biológicas similares.
La Iridina destaca por sus potentes propiedades anticancerígenas y su capacidad para modular vías de señalización específicas, lo que la convierte en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-6,8,15,18,20-21,24-26,28-31H,7H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQCUTNLHUQZLR-OZJWLQQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197689 | |
| Record name | Iridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-74-7 | |
| Record name | Iridin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iridin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NTS007OHQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)











